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Cat. No.: B15403591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of

intermetallic compounds formed between gold (Au) and yttrium (Y). This information is critical

for understanding the material properties and potential applications of these alloys in various

scientific and technological fields. The data presented is compiled from experimental studies

and theoretical calculations, highlighting both established structures and areas where further

research is needed.

Crystallographic Data of Au-Y Intermetallic
Compounds
The Au-Y binary system is characterized by a series of intermetallic compounds with distinct

crystal structures. The following table summarizes the available crystallographic data for these

phases. It is important to note that for several of these compounds, complete and unambiguous

crystal structure data is not yet available in the published literature.
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Note: "RT" denotes room temperature, and "HT" denotes high temperature. A hyphen (-)

indicates that the data was not available in the reviewed literature.

Experimental Protocols for Crystal Structure
Determination
The determination of the crystal structures of Au-Y intermetallic compounds relies on well-

established crystallographic techniques, primarily X-ray diffraction (XRD). The two main

methods employed are Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction

(SCXRD).

Synthesis of Au-Y Intermetallic Compounds
The initial step in determining the crystal structure is the synthesis of the intermetallic

compound. A common method for preparing binary alloys is arc melting of the constituent

elements in the desired stoichiometric ratio under an inert atmosphere (e.g., argon) to prevent

oxidation. The resulting ingot is then typically annealed at a specific temperature for an

extended period to ensure homogeneity and the formation of the equilibrium phase. For some

compounds, rapid quenching from a high temperature may be necessary to obtain a specific

metastable phase.[1]

Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for phase identification and for the determination of lattice

parameters.

Methodology:

Sample Preparation: A small amount of the synthesized alloy is finely ground into a

homogeneous powder. This ensures that the crystallites are randomly oriented. The powder

is then mounted on a sample holder.
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Data Collection: The sample is irradiated with a monochromatic X-ray beam. The intensity of

the diffracted X-rays is measured as a function of the diffraction angle (2θ).

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of

the crystalline phases present in the sample. The positions of the diffraction peaks are used

to determine the lattice parameters of the unit cell. The intensities of the peaks provide

information about the arrangement of atoms within the unit cell. Phase identification is

typically achieved by comparing the experimental diffraction pattern to databases of known

crystal structures.

Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides the most detailed and unambiguous crystal structure determination, including

atomic coordinates and bond lengths/angles.

Methodology:

Crystal Growth: A small single crystal of the intermetallic compound is required. This can

often be obtained from the slow cooling of a melt or through flux growth methods.

Data Collection: The single crystal is mounted on a goniometer and rotated in a

monochromatic X-ray beam. A detector records the positions and intensities of the diffracted

X-ray spots.

Structure Solution and Refinement: The collected data is used to determine the unit cell

dimensions and the symmetry of the crystal (space group). The positions of the atoms within

the unit cell are then determined by solving the "phase problem." Finally, the structural model

is refined to achieve the best possible fit with the experimental data.

Visualizations
Experimental Workflow for Crystal Structure
Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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